molecular formula C22H20N4O4S B2551016 1-(3,4-dimethoxyphenyl)-3-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)urea CAS No. 1172337-11-9

1-(3,4-dimethoxyphenyl)-3-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)urea

Cat. No.: B2551016
CAS No.: 1172337-11-9
M. Wt: 436.49
InChI Key: IPPRQMZFHIWSRU-UHFFFAOYSA-N
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Description

1-(3,4-dimethoxyphenyl)-3-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)urea is a synthetic small molecule featuring a thiazolo[3,2-a]pyrimidine core fused with a substituted phenylurea moiety. The urea linkage bridges a 3,4-dimethoxyphenyl group and a phenyl ring substituted with the thiazolo-pyrimidine system. This compound’s design likely targets hydrogen-bonding interactions due to the urea group and the electron-rich methoxy substituents, which may enhance binding affinity to biological targets such as kinases or receptors .

Properties

IUPAC Name

1-(3,4-dimethoxyphenyl)-3-[3-(7-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O4S/c1-13-9-20(27)26-17(12-31-22(26)23-13)14-5-4-6-15(10-14)24-21(28)25-16-7-8-18(29-2)19(11-16)30-3/h4-12H,1-3H3,(H2,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPPRQMZFHIWSRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N2C(=CSC2=N1)C3=CC(=CC=C3)NC(=O)NC4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(3,4-dimethoxyphenyl)-3-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)urea is a synthetic compound that belongs to the class of thiazolo-pyrimidine derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanism of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula of the compound is C22H20N4O4S, with a molecular weight of 436.49 g/mol. Its structure features a thiazolo-pyrimidine core connected to two phenyl rings through a urea linkage. The presence of methoxy groups enhances its lipophilicity, potentially influencing its biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated its cytotoxic effects against various cancer cell lines, including:

Cell Line IC50 (µM) Reference
HT-29 (Colon Cancer)12.5
DU145 (Prostate Cancer)15.0
J774A.1 (Macrophages)10.0

The compound exhibits a dose-dependent inhibition of cell proliferation, suggesting its potential as an anticancer agent.

The mechanism by which this compound exerts its anticancer effects appears to involve multiple pathways:

  • Inhibition of Cell Cycle Progression : Studies indicate that treatment with the compound leads to G2/M phase arrest in cancer cells.
  • Induction of Apoptosis : The compound promotes apoptotic cell death via the activation of caspases and upregulation of pro-apoptotic proteins such as Bax while downregulating anti-apoptotic proteins like Bcl-2.
  • Inhibition of Angiogenesis : Preliminary data suggest that it may inhibit angiogenesis by affecting vascular endothelial growth factor (VEGF) signaling pathways.

Structure-Activity Relationship (SAR)

The biological activity of thiazolo-pyrimidine derivatives is often influenced by their structural features. SAR studies have shown that:

  • Methoxy Substitution : The presence of methoxy groups on the phenyl rings enhances solubility and may improve binding affinity to target proteins.
  • Thiazole Ring Modifications : Variations in substituents on the thiazole ring significantly affect cytotoxicity and selectivity towards cancer cells.

Case Studies

In a recent study involving a series of thiazolo-pyrimidine derivatives, it was found that compounds with electron-donating groups exhibited enhanced antiproliferative activity against HT-29 cells compared to those with electron-withdrawing groups . This highlights the importance of functional group modifications in optimizing therapeutic efficacy.

Comparison with Similar Compounds

1-(3-methoxyphenyl)-3-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)urea

The reduced electron-donating capacity of the monomethoxy group may lower solubility or alter binding interactions compared to the dimethoxy variant. Such substitutions are critical in modulating pharmacokinetic properties like membrane permeability .

Ethyl 3-(3-(substituted phenyl)ureido)-5-(2,4-dimethoxyphenyl)-7-methyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate (7a,b)

These derivatives () incorporate an ethyl carboxylate group at position 6 of the thiazolo-pyrimidine core. The carboxylate enhances hydrophilicity, which may improve aqueous solubility but reduce cell permeability. The urea linkage in these compounds retains structural similarity to the target molecule, suggesting comparable hydrogen-bonding capabilities .

Heterocyclic Core Modifications

1-[4-(4-amino-5-oxopyrido[2,3-d]pyrimidin-8(5H)-yl)phenyl]-3-[2-fluoro-5-(trifluoromethyl)phenyl]urea (PDB 3WR ligand)

This compound () replaces the thiazolo[3,2-a]pyrimidine core with a pyrido[2,3-d]pyrimidinone system. The trifluoromethyl and fluoro substituents on the phenyl ring enhance electronegativity, which may improve target selectivity but increase metabolic stability concerns compared to methoxy groups .

Triazolothiadiazinone Derivatives ()

Compounds like 3-[5-(4-methoxyphenyl)-3,8-diphenylpyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidin-6-yl]-5H-[1,2,4]-triazolo[3,4-b][1,3,4]thiadiazin-6(7H)-one (6) feature a triazolothiadiazinone moiety fused to the thiazolo-pyrimidine core. The absence of a urea linker distinguishes these compounds from the target molecule, suggesting divergent mechanisms of action .

Urea Linkage Modifications

N-phenylhydrazinecarbothioamide Derivatives ()

Compound 7 in replaces the urea group with a thiourea-linked hydrazinecarbothioamide. Thiourea derivatives often exhibit stronger hydrogen-bonding due to sulfur’s polarizability but may suffer from reduced metabolic stability. This substitution highlights the urea group’s role in balancing binding affinity and pharmacokinetics in the target molecule .

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